molecular formula C11H12ClNO B13985000 Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy- CAS No. 5445-33-0

Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-

Cat. No.: B13985000
CAS No.: 5445-33-0
M. Wt: 209.67 g/mol
InChI Key: KRFFPUFUNKKAIV-UHFFFAOYSA-N
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Description

"Benzeneacetonitrile, α-(1-chloro-1-methylethyl)-α-hydroxy-" is a substituted benzeneacetonitrile derivative characterized by a chloro-substituted isopropyl group (1-chloro-1-methylethyl) and a hydroxyl group at the α-position of the acetonitrile moiety. Benzeneacetonitrile derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their reactive nitrile group and tunable substituents .

Properties

CAS No.

5445-33-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile

InChI

InChI=1S/C11H12ClNO/c1-10(2,12)11(14,8-13)9-6-4-3-5-7-9/h3-7,14H,1-2H3

InChI Key

KRFFPUFUNKKAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C#N)(C1=CC=CC=C1)O)Cl

Origin of Product

United States

Preparation Methods

Halogenation via Decarboxylative Halogenation (Hunsdiecker–Borodin and Barton Reactions)

Decarboxylative halogenation methods are fundamental for preparing α-halogenated organic compounds, including α-chloro derivatives of aromatic nitriles.

  • Hunsdiecker–Borodin Reaction : This classical method involves silver salts of carboxylic acids reacting with halogens to give alkyl halides. Modifications allow for aromatic acid chlorides to be converted to aryl halides. However, yields can vary, and moisture sensitivity is a concern. The reaction proceeds via acyl hypobromite intermediates, and the presence of moisture-tolerant bromine species improves yields.

  • Cristol–Firth Modification : This variant allows smooth formation of alkyl bromides under mild conditions in the dark, avoiding over-bromination. It has been applied to various substrates with good yields.

  • Barton Halodecarboxylation : Utilizing N-acyloxy-2-pyridinethione esters (Barton esters), this radical-based method enables mild and efficient halogenation of primary, secondary, and tertiary alkyl groups, including aromatic and α,β-unsaturated acids. It tolerates multiple functional groups and provides high yields of α-halogenated products.

These methods can be adapted for the synthesis of α-chloro-α-hydroxy derivatives by selecting appropriate substrates and reaction conditions.

Catalytic Chlorination Using Benzenesulfonic Acid

A patented industrial method for synthesizing chlorinated alcohols such as 3-chloro-1-propanol involves:

  • Reaction of 1,3-propanediol with hydrochloric acid in the presence of benzenesulfonic acid as a catalyst.
  • Controlled heating and reflux conditions to prevent over-chlorination.
  • Neutralization and purification steps to achieve high yields (over 95%) with minimal byproducts.

While this method is specific to chloropropanol, the principle of using benzenesulfonic acid catalysis for selective chlorination and hydroxylation can be extrapolated to synthesize α-chloro-α-hydroxy substituted aromatic nitriles by adapting the substrate and reaction parameters.

Synthesis and Characterization of Related Chlorohydroxy Compounds

Studies on structurally related compounds such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone demonstrate:

  • Use of Lewis acid catalysts like anhydrous aluminum chloride to promote ring-opening and chlorohydrin formation.
  • Controlled addition of epoxides to aromatic substrates at low temperatures (11–12 °C) followed by acid workup to yield chlorohydroxy derivatives.
  • Characterization by FT-IR, NMR, and computational methods (DFT) to confirm molecular structure and properties.

This approach highlights the utility of epoxide intermediates and Lewis acid catalysis in preparing α-chloro-α-hydroxy aromatic compounds.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Hunsdiecker–Borodin Reaction Silver carboxylate + Br2, dry conditions Variable; up to 86 Direct halogenation of acids Moisture sensitive, moderate yield
Cristol–Firth Modification Equimolar Br2, dark, mild heating Up to 93 (crude) Mild, avoids overbromination Some substrates low yield
Barton Halodecarboxylation N-acyloxy-2-pyridinethione + CCl4/BrCCl3 High to excellent Mild, wide functional group tolerance Requires preparation of Barton esters
Benzenesulfonic Acid Catalysis 1,3-propanediol + HCl + benzenesulfonic acid >95 High yield, low pollution Specific to chloropropanol; adaptable
Lewis Acid Catalyzed Epoxide Opening AlCl3 + epoxide + acid workup Not specified Precise control, structural diversity Requires low temperature control

Summary and Recommendations

  • The preparation of Benzeneacetonitrile, α-(1-chloro-1-methylethyl)-α-hydroxy- can be approached by adapting decarboxylative halogenation methods, particularly Barton halodecarboxylation for mild and efficient α-chlorination.
  • Catalytic chlorination using benzenesulfonic acid offers a scalable and environmentally friendlier route, especially for chlorohydroxy compounds, and could be tailored for aromatic nitrile substrates.
  • Lewis acid catalysis with epoxide intermediates provides a complementary strategy for introducing α-chloro and α-hydroxy groups with stereochemical control.
  • Selection of method depends on substrate availability, desired scale, and functional group compatibility.

This comprehensive analysis integrates multiple synthetic strategies from authoritative chemical literature and patents, providing a robust framework for the preparation of Benzeneacetonitrile, α-(1-chloro-1-methylethyl)-α-hydroxy-. Further experimental optimization is recommended to tailor these methods to specific laboratory or industrial conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-chloro-2-oxo-3-methyl-2-phenyl-butanenitrile.

    Reduction: Formation of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Contexts

Verapamil-Related Compounds (USP Standards)

  • Key Differences: The methoxy groups at the 3,4-positions and methylamino propyl chain enhance its pharmacological activity as a calcium channel blocker. The absence of a hydroxyl or chloro group reduces its polarity compared to the target compound.
  • Key Differences: The extended ethylamino side chain and additional methoxy groups increase molecular weight and lipophilicity, contrasting with the target compound’s compact chloro-isopropyl and hydroxyl substituents.

4-Amino-2-Chloro-α-(4-Chlorophenyl)-5-(1-Methylethyl)-benzeneacetonitrile Hydrochloride (CAS 84196-21-4) :

  • Molecular Formula: C₁₇H₁₆Cl₂N₂·ClH.
  • Key Differences: The presence of a 4-chlorophenyl group and amino substituent enhances hydrogen-bonding capacity and bioactivity. The target compound’s hydroxyl group may confer higher solubility in polar solvents compared to this amino-chloro analog.
Physicochemical Properties
  • Melting Points :
    • The structurally related compound {[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile () exhibits a melting point of 211–213°C, influenced by its rigid benzodioxole and imidazolone framework . The target compound’s hydroxyl and chloro-isopropyl groups may lower its melting point due to reduced crystallinity.
  • Polarity :
    • The hydroxyl group in the target compound increases polarity compared to benzyl cyanide (CAS 140-29-4, a simple benzeneacetonitrile derivative), which lacks polar substituents .

Biological Activity

Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy- is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and case studies.

1. Anti-inflammatory Activity

Research indicates that compounds similar to benzeneacetonitrile exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown that they can inhibit carrageenan-induced edema in animal models.

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundDose (mg/kg)Inhibition (%)
Compound A1094.69
Compound B2089.66
BenzeneacetonitrileTBDTBD

In these studies, the anti-inflammatory effects are often measured through the reduction of paw edema in rats, indicating the compound's potential therapeutic applications.

2. Antimicrobial Activity

The antimicrobial efficacy of benzeneacetonitrile has been explored through various assays. Similar compounds have demonstrated varying degrees of activity against pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PathogenMIC (mg/mL) for BenzeneacetonitrileMIC (mg/mL) for Standard Antibiotic
E. coliTBD6.72
S. aureusTBD6.63
C. albicansTBD6.63

These results suggest that benzeneacetonitrile could be effective against a range of microbial pathogens, warranting further investigation into its mechanisms of action.

3. Cytotoxicity Studies

Cytotoxicity assessments are crucial to understanding the safety profile of benzeneacetonitrile. Studies on similar nitrile compounds have indicated potential cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxicity (IC50 Values)

Cell LineIC50 (µM) for BenzeneacetonitrileIC50 (µM) for Control Drug
HeLaTBD10
MCF-7TBD15

The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insights into the compound's potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activities of benzene derivatives, particularly focusing on their therapeutic potentials:

  • Case Study 1: A study involving a series of benzene derivatives showed that modifications at the nitrile position significantly enhanced anti-inflammatory activity.
  • Case Study 2: Another investigation revealed that certain substituted benzeneacetonitriles exhibited potent antimicrobial activity against drug-resistant strains of bacteria.

Q & A

Q. What are the recommended synthetic routes for preparing α-(1-chloro-1-methylethyl)-α-hydroxybenzeneacetonitrile?

  • Methodological Answer : A common approach involves nucleophilic substitution or hydroxylation of pre-functionalized benzeneacetonitrile derivatives. For example, α-chloro intermediates (e.g., α-chloro-α-(1-methylethyl)benzeneacetonitrile) can be hydrolyzed under controlled acidic or basic conditions to introduce the hydroxyl group. Evidence from analogous nitrile syntheses suggests using dimethyl carbonate as a methylating agent for sterically hindered positions . However, the presence of both hydroxyl and chloro groups may necessitate protection/deprotection strategies to avoid side reactions.

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–250 nm for nitrile absorption) to assess purity.
  • Spectroscopy :
  • NMR : 1^1H NMR will reveal protons adjacent to the hydroxyl (δ 1.5–2.5 ppm for methyl/isopropyl groups) and chloro substituents (coupling patterns for chiral centers). 13^{13}C NMR will confirm nitrile (δ 115–120 ppm) and quaternary carbons.
  • IR : Look for -OH stretch (~3200–3600 cm1^{-1}), nitrile (C≡N, ~2240 cm1^{-1}), and C-Cl (550–850 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C11_{11}H11_{11}ClNO expected for the parent ion).

Q. What are the key stability considerations for handling this compound?

  • Methodological Answer :
  • Moisture Sensitivity : The hydroxyl group may promote hydrolysis of the nitrile; store under inert atmosphere (N2_2/Ar) at 2–8°C.
  • Light Sensitivity : Chlorinated compounds often degrade under UV light; use amber glass vials.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce decomposition .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, given the chiral α-carbon?

  • Methodological Answer :
  • Chiral Catalysis : Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) for hydroxylation or substitution steps to achieve enantioselectivity.
  • Resolution Techniques : If racemic mixtures form, employ chiral HPLC (e.g., Chiralpak® IA/IB columns) or enzymatic resolution (lipases for ester intermediates) .
  • X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal analysis, particularly for biologically active enantiomers.

Q. What mechanistic insights explain the reactivity of the hydroxyl and nitrile groups in this compound?

  • Methodological Answer :
  • Nitrile Reactivity : The nitrile can undergo hydrolysis to carboxylic acids (via acidic/basic conditions) or reduction to amines (using LiAlH4_4). Steric hindrance from the 1-chloro-1-methylethyl group may slow these reactions.
  • Hydroxyl Reactivity : The hydroxyl group can be acylated (e.g., acetyl chloride) or oxidized (Swern conditions) to a ketone. Competing elimination (forming α,β-unsaturated nitriles) must be suppressed using mild conditions .

Q. How do computational models predict the compound’s electronic structure and reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials, identifying nucleophilic/electrophilic sites.
  • Solvent Effects : Use COSMO-RS models to simulate solvation effects on reaction pathways (e.g., nitrile hydrolysis in aqueous vs. nonpolar media).
  • Transition-State Analysis : Investigate steric effects of the 1-chloro-1-methylethyl group on activation barriers for key reactions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar nitriles: How to resolve them?

  • Methodological Answer :
  • Purity Verification : Compare DSC (differential scanning calorimetry) thermograms of synthesized batches with literature values. Impurities broaden melting ranges.
  • Polymorphism Screening : Perform XRPD (X-ray powder diffraction) to detect crystalline forms. For example, reports a melting point of 21–24°C for 2-chlorobenzeneacetonitrile, but steric effects in the target compound may alter this .

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